3-(Pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(Pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is the cyclization of acetylenedicarboxylates with arylglyoxals, catalyzed by thiazolium salts . This method enables the formation of the bicyclic core structure through C–C bond cleavage and subsequent ring formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Triimidazotriazine: Exhibits unique photophysical properties similar to those of 3-(Pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane.
Thiazole derivatives: Commonly used in medicinal chemistry for their bioactive properties.
Uniqueness
3-(Pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[321]octane stands out due to its unique bicyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-16(14-9-22-10-18-14)19-11-4-5-12(19)8-13(7-11)21-15-3-1-2-6-17-15/h1-3,6,9-13H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKMEDORKLGGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC=N3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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